molecular formula C18H13FN4O B5503882 2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine

2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine

Cat. No.: B5503882
M. Wt: 320.3 g/mol
InChI Key: FADBFGAXMISCQC-UHFFFAOYSA-N
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Description

2-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C18H13FN4O and its molecular weight is 320.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.10733921 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Imaging and Sensing

Imidazo[1,5-a]pyridinium ions, with modifications on their polyheterocyclic core, have been identified as highly emissive fluorophores useful in fluorescence imaging. These modifications profoundly impact their emission properties, enabling distinct de-excitation pathways that respond to pH changes, making them effective as dual-emission pH sensors (Hutt et al., 2012). Additionally, imidazo[1,5-a]pyridine-based fluorophores have shown potential as cell membrane probes due to their solvatochromic behavior and successful intercalation in lipid bilayers, indicating their suitability for studying membrane dynamics, hydration, and fluidity (Renno et al., 2022).

Chemical Synthesis

The synthesis of low-cost emitters with large Stokes' shifts has been achieved through one-pot, three-component condensations involving 1,3-diarylated imidazo[1,5-a]pyridine derivatives. These compounds exhibit remarkable Stokes' shifts and tunable quantum yields based on the substituent's chemical structure, offering a pathway to luminescent materials (Volpi et al., 2017). Moreover, the synthesis of 2-(imidazo[1,5-α]pyridin-1-yl)-1,3,4-oxadiazoles demonstrates an innovative methodology for creating diverse bis-heterocyclic scaffolds, showcasing the flexibility and utility of imidazo[1,5-a]pyridine derivatives in chemical synthesis (Kurhade et al., 2019).

Pharmacology and Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives have been identified as a "drug prejudice" scaffold due to their extensive applications in medicinal chemistry. These compounds are involved in various therapeutic areas, including anticancer, antimicrobial, antiviral, and antidiabetic activities, highlighting their potential as versatile pharmacological agents (Deep et al., 2016). Specific derivatives have also been explored for their anticonvulsant properties, with certain compounds displaying potent activity without toxicity, underscoring the scaffold's relevance in developing new therapeutic agents (Ulloora et al., 2013).

Properties

IUPAC Name

5-[1-(4-fluorophenyl)cyclopropyl]-3-imidazo[1,2-a]pyridin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O/c19-13-6-4-12(5-7-13)18(8-9-18)17-21-16(22-24-17)14-11-23-10-2-1-3-15(23)20-14/h1-7,10-11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADBFGAXMISCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C3=NC(=NO3)C4=CN5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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